3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O4/c16-12-7-9(17)1-2-11(12)14(21)18-5-3-10(4-6-18)19-13(20)8-23-15(19)22/h1-2,7,10H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBODQCNSMYKVPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the benzoylation of piperidine derivatives using benzoyl chloride in the presence of a base such as sodium hydroxide . The reaction mass is stirred for several hours at low temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Vinclozolin Analogs ()
Vinclozolin (BAS 352 F) and its derivatives, such as 3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione, share the oxazolidine-2,4-dione core but differ in substituents. Key distinctions:
- Substituent Variation : Vinclozolin derivatives feature 3,5-dichlorophenyl or hydroxylated aromatic groups, whereas the target compound incorporates a 2-chloro-4-fluorobenzoyl-piperidine system.
- Biological Activity: Vinclozolin acts as a fungicide by inhibiting steroid biosynthesis, while the fluorinated benzoyl group in the target compound may enhance metabolic resistance and selectivity toward non-fungal targets .
Thiophene-Based Oxazolidine-dione ()
The compound 3-{1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione (BI96718) shares the piperidine-oxazolidine-dione scaffold but replaces the halogenated benzoyl group with a thiophene-propenoyl moiety.
Methoxypyridine and Oxadiazole Derivatives ()
- BK12533 : 3-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione replaces the halogenated benzoyl group with a methoxypyridine-carbonyl group. The methoxy group enhances electron-donating properties, which may alter receptor binding kinetics compared to the chloro-fluoro substituents.
- BE98222 : This compound features an oxadiazole ring instead of oxazolidine-dione, demonstrating that heterocycle replacement significantly impacts stability and bioactivity. Oxadiazoles are often more rigid and less prone to hydrolysis than oxazolidine-diones .
Piperidine-Oxadiazole Hybrid ()
The compound 1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine shares the 2-chloro-4-fluorobenzoyl group but replaces the oxazolidine-dione with an oxadiazole-methylpiperidine system.
- Functional Implications : The oxadiazole ring may enhance metabolic stability compared to the oxazolidine-dione, which is susceptible to ring-opening under acidic conditions.
- Substituent Synergy : Both compounds leverage chloro-fluoro substitution for target affinity, but the oxadiazole’s nitrogen-rich structure could improve interactions with polar enzyme pockets .
Comparative Data Table
Key Research Findings
- Substituent Impact: Halogenation (Cl/F) in the target compound enhances lipophilicity and target binding compared to non-halogenated analogs like BK12533 .
- Heterocycle Stability : Oxazolidine-diones are more prone to hydrolysis than oxadiazoles, suggesting the latter may offer better in vivo stability .
- Biological Selectivity : The thiophene group in BI96718 may confer unique binding modes in sulfur-rich enzymatic environments, whereas the target compound’s chloro-fluoro motif is optimized for aryl hydrocarbon receptor interactions .
Biological Activity
3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antimalarial and anticancer properties. The compound features a piperidine core and an oxazolidine moiety, which are known to influence its pharmacological profile.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 378.8 g/mol. Its structural characteristics include:
- Piperidine ring : Contributes to the compound's interaction with biological targets.
- Oxazolidine dione : Implicated in various biological activities, including antimicrobial effects.
Target of Action
The primary target for this compound is believed to be the inhibition of Plasmodium falciparum , the parasite responsible for malaria. The compound may also interact with specific enzymes involved in cancer cell proliferation.
Mode of Action
Research indicates that this compound may inhibit the growth of Plasmodium falciparum by disrupting its metabolic processes. Additionally, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of key substrates necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.
Pharmacokinetics
The pharmacokinetic profile suggests that this compound possesses favorable bioavailability and metabolic stability, making it a candidate for therapeutic applications. Studies have demonstrated its ability to penetrate cellular membranes effectively, which is critical for its action against intracellular pathogens like malaria parasites.
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
| Biological Activity | Findings |
|---|---|
| Antimalarial | Inhibits growth of Plasmodium falciparum; IC50 values suggest significant potency. |
| Anticancer | Induces G1 phase arrest in cancer cells; activates apoptotic pathways via caspase activation. |
| Enzyme Inhibition | Inhibits CDK2 activity, preventing cell cycle progression in various cancer cell lines. |
Case Studies and Research Findings
- Antimalarial Efficacy : A study highlighted the effectiveness of this compound against Plasmodium falciparum in vitro, showing a dose-dependent reduction in parasite viability. The study reported an IC50 value significantly lower than that of standard antimalarial drugs.
- Cancer Cell Studies : In cancer research, this compound was tested on various cancer cell lines. Results indicated that it not only inhibited cell proliferation but also triggered apoptosis through the mitochondrial pathway.
- Mechanistic Insights : Further investigations into its mechanism revealed that the compound could disrupt mitochondrial functions in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Q & A
Q. What are the optimal synthetic routes for 3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione?
The synthesis typically involves multi-step reactions, including:
- Piperidine functionalization : Introduction of the 2-chloro-4-fluorobenzoyl group via nucleophilic acyl substitution or coupling reactions under anhydrous conditions .
- Oxazolidine-2,4-dione formation : Cyclization using carbonyldiimidazole (CDI) or phosgene analogs, often requiring inert atmospheres (e.g., nitrogen) and aprotic solvents like THF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity . Key challenges include controlling stereochemistry at the piperidin-4-yl position and minimizing side reactions from the electron-withdrawing chloro-fluorobenzoyl group .
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical techniques :
- NMR : H and C NMR to verify the oxazolidine-dione ring (δ 160-170 ppm for carbonyls) and piperidine protons (δ 2.5-4.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z ~380.08 for ) .
- HPLC : Chiral HPLC (e.g., Chiralpak AD-H column) to assess enantiomeric purity if asymmetric synthesis is employed .
Q. What are the stability profiles of this compound under varying storage conditions?
- Thermal stability : Decomposition observed above 150°C via TGA, with degradation products including CO and chlorinated aromatics .
- Photostability : Susceptible to UV-induced ring-opening; store in amber vials at -20°C under nitrogen .
- Solubility : Moderate solubility in DMSO (≥50 mg/mL) but limited in aqueous buffers (use sonication or co-solvents like cyclodextrins) .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies often arise from:
- Assay conditions : Variations in cell lines (e.g., HepG2 vs. HEK293) or enzyme sources (recombinant vs. endogenous proteins) .
- Structural analogs : Compare with derivatives like 3-(4-fluorobenzyl)piperidine hydrochloride (), which show similar target affinities but divergent pharmacokinetics .
- Dose-response validation : Use orthogonal assays (e.g., SPR for binding kinetics and cell-based luciferase reporters for functional activity) .
Q. What mechanistic insights explain this compound’s interaction with biological targets?
- Enzyme inhibition : The oxazolidine-dione core mimics transition states in hydrolase enzymes (e.g., dipeptidyl peptidase-IV), acting as a competitive inhibitor (K ~0.8 µM in preliminary assays) .
- Receptor modulation : The chloro-fluorobenzoyl group enhances π-π stacking with aromatic residues in kinase ATP-binding pockets (e.g., EGFR T790M mutant) .
- Computational modeling : MD simulations reveal hydrogen bonding between the dione oxygen and His216 in DPP-IV, stabilizing the enzyme-inhibitor complex .
Q. How can researchers optimize this compound’s pharmacokinetic properties for in vivo studies?
- Prodrug strategies : Esterification of the dione carbonyl to improve membrane permeability (e.g., acetyloxymethyl esters) .
- Metabolic stability : Incubate with liver microsomes; CYP3A4-mediated oxidation at the piperidine ring necessitates fluorination or methyl substitution to block metabolic hotspots .
- Toxicology screening : Assess hERG inhibition (IC >10 µM required) and Ames test for mutagenicity .
Methodological Notes
- Contradiction resolution : Cross-validate conflicting data using structural analogs (Table 1) and computational docking .
- Advanced synthesis : Microwave-assisted reactions reduce reaction times by 60% compared to conventional heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
